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Phosphoric acid, dibutyl p-nitrophenyl ester

Enzyme kinetics Phosphotriesterase Substrate profiling

Phosphoric acid, dibutyl p-nitrophenyl ester (CAS 2255-19-8), also referred to as dibutyl paraoxon or dibutyl 4-nitrophenyl phosphate, is an organophosphate triester with the molecular formula C₁₄H₂₂NO₆P and a molecular weight of 331.3 g/mol. It belongs to the dialkyl p-nitrophenyl phosphate family and functions as a chromogenic substrate for aryldialkylphosphatase (EC 3.1.8.1), releasing the yellow chromophore 4-nitrophenol upon enzymatic hydrolysis, which is readily quantified by absorbance at 405 nm.

Molecular Formula C14H22NO6P
Molecular Weight 331.30 g/mol
CAS No. 2255-19-8
Cat. No. B13760899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphoric acid, dibutyl p-nitrophenyl ester
CAS2255-19-8
Molecular FormulaC14H22NO6P
Molecular Weight331.30 g/mol
Structural Identifiers
SMILESCCCCOP(=O)(OCCCC)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C14H22NO6P/c1-3-5-11-19-22(18,20-12-6-4-2)21-14-9-7-13(8-10-14)15(16)17/h7-10H,3-6,11-12H2,1-2H3
InChIKeyCKVWBMJDISUJJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphoric Acid, Dibutyl p-Nitrophenyl Ester (CAS 2255-19-8): A High-Purity Organophosphate Triester Substrate for Phosphotriesterase Research and Assay Development


Phosphoric acid, dibutyl p-nitrophenyl ester (CAS 2255-19-8), also referred to as dibutyl paraoxon or dibutyl 4-nitrophenyl phosphate, is an organophosphate triester with the molecular formula C₁₄H₂₂NO₆P and a molecular weight of 331.3 g/mol [1]. It belongs to the dialkyl p-nitrophenyl phosphate family and functions as a chromogenic substrate for aryldialkylphosphatase (EC 3.1.8.1), releasing the yellow chromophore 4-nitrophenol upon enzymatic hydrolysis, which is readily quantified by absorbance at 405 nm [2]. This compound is structurally distinct from the commonly used paraoxon (diethyl analogue) by the presence of two n-butyl ester groups, a modification that significantly alters its enzyme kinetic profile and physicochemical properties relative to shorter-chain homologues [3].

Workflow
Chromogenic substrate for phosphotriesterase (EC 3.1.8.1) assays
Detection
Quantifiable at 405 nm via 4-nitrophenol release
Selection Context
Butyl ester chain differentiates kinetic profile from diethyl paraoxon

Why Paraoxon, Dimethyl p-Nitrophenyl Phosphate, or p-Nitrophenyl Phosphate Cannot Substitute for Dibutyl p-Nitrophenyl Phosphate in Quantitative Assays


The dialkyl p-nitrophenyl phosphate series exhibits pronounced chain-length-dependent differences in enzyme kinetics, making direct substitution among homologues scientifically invalid. The phosphotriesterase from Pseudomonas diminuta demonstrates that replacing the two ethyl groups of paraoxon with butyl groups causes a substantial decrease in both kcat and Km [1]. Conversely, the methylphosphonate esterase Pmi1525 from Proteus mirabilis shows the opposite trend, where the dibutyl analogue achieves a 4-fold higher catalytic efficiency (kcat/Km) than the diethyl analogue and a 16-fold advantage over the dimethyl analogue [2]. Furthermore, the monoester p-nitrophenyl phosphate (pNPP) is a substrate for generic phosphatases (acid and alkaline), not phosphotriesterases, and will produce false-positive signals in phosphotriesterase assays. The butyl chain also confers a distinct gas-chromatographic retention index, enabling unambiguous analytical discrimination from co-occurring dialkyl phosphates in complex matrices [3]. These divergent kinetic, selectivity, and physicochemical properties mean that any attempt to generically substitute a shorter-chain or monoester analogue will yield quantitatively misleading activity data and compromise inter-study reproducibility.

Target Compound
Potential Substitute
Mismatch Reason
Dibutyl p-nitrophenyl phosphate
Paraoxon (diethyl)
Chain-length-dependent kinetics may shift catalytic efficiency; enzyme ranking can invert.
Dibutyl p-nitrophenyl phosphate
p-Nitrophenyl phosphate monoester
Monoester is a broad phosphatase substrate; produces false-positive signal in phosphotriesterase assays.

Quantitative Differentiation Evidence: Phosphoric Acid, Dibutyl p-Nitrophenyl Ester vs. Closest Structural and Functional Analogues


4-Fold Higher Catalytic Efficiency Over Paraoxon (Diethyl Analogue) with Methylphosphonate Esterase Pmi1525

With the methylphosphonate esterase Pmi1525 from Proteus mirabilis, dibutyl 4-nitrophenyl phosphate exhibits a kcat/Km value of (2.8 ± 0.1) × 10³ M⁻¹s⁻¹, which is 4.1-fold higher than that of the diethyl analogue (paraoxon) at (6.9 ± 0.7) × 10² M⁻¹s⁻¹ and 16.5-fold higher than the dimethyl analogue at (1.7 ± 0.1) × 10² M⁻¹s⁻¹ [1]. Importantly, the Km for paraoxon is 5.1 ± 0.4 mM, while for dibutyl 4-nitrophenyl phosphate the Km is sufficiently low that only kcat/Km could be reliably determined, indicating tighter apparent binding under identical assay conditions (pH 8.0, 30 °C) [1].

Catalytic efficiency (Pmi1525)
Head-to-head
kcat/Km = (2.8 ± 0.1) × 10³ M⁻¹s⁻¹
4.1-fold higher than diethyl; 16.5-fold higher than dimethyl
Supports higher signal for Pmi1525-type enzyme assays.
pH 8.0, 30 °C; saturation kinetics.
Enzyme kinetics Phosphotriesterase Substrate profiling

Divergent Kinetic Ranking with Classical Phosphotriesterase (Pd-PTE): Paraoxon Outperforms Dibutyl by 3.9-Fold in kcat

With the well-characterized phosphotriesterase from Pseudomonas diminuta (Pd-PTE), the kinetic hierarchy is reversed: paraoxon (diethyl p-nitrophenyl phosphate) exhibits a kcat of 2230 s⁻¹, whereas dibutyl-4-nitrophenyl phosphate has a kcat of 570 s⁻¹—a 3.9-fold reduction [1]. Despite this lower turnover number, the dibutyl compound remains a competent substrate with substantial catalytic activity, and critically, Pd-PTE shows zero detectable activity toward dibutyl phenyl phosphate (the poor leaving group analogue) or triphenyl phosphate [1]. This demonstrates that the p-nitrophenyl leaving group is essential for activity, while the alkyl chain length modulates the catalytic rate in an enzyme-specific manner.

Turnover number (Pd-PTE)
Cross-study comparable
kcat = 570 s⁻¹ (dibutyl)
kcat = 2230 s⁻¹ (paraoxon)
Reveals enzyme-dependent kinetic inversion; useful for active-site probing.
Pd-PTE; phenyl analogue shows no turnover.
Organophosphate detoxification Bacterial phosphotriesterase Substrate specificity

Mechanistic Differentiation: Good (p-Nitrophenol) vs. Poor (Phenol) Leaving Group Dictates Hydrolysis Feasibility

QM/MM molecular dynamics simulations on Pd-PTE reveal that dibutyl p-nitrophenyl phosphate, bearing the good p-nitrophenol leaving group (pKa ≈ 7.2), proceeds through two elementary hydrolysis steps with low energy barriers: 5.2 kcal/mol for intermediate formation and only 1.6 kcal/mol for product formation, resulting in complete hydrolysis . In stark contrast, dibutyl phenyl phosphate—with the poor phenol leaving group (pKa ≈ 10)—forms only a metastable pentacoordinate intermediate that reverts to reactants; no productive hydrolysis is observed experimentally or computationally . This mechanistic dichotomy is traced to differences in P–O leaving group bond strength and electron density distribution within the active site .

Leaving group effect
Head-to-head
Barriers: 5.2 + 1.6 kcal/mol (p-nitrophenol)
No productive hydrolysis (phenol)
p-nitrophenol leaving group is mechanistically required for chromogenic detection.
QM/MM Pd-PTE; PBE0-D3/6-31G**.
QM/MM molecular dynamics Reaction mechanism Leaving group effect

Gas Chromatographic Retention Index Differentiation from Other Dialkyl p-Nitrophenyl Phosphates

The dibutyl p-nitrophenyl phosphate scaffold possesses a Kovats retention index of 2326 on an OV-101 non-polar capillary column, as established in a systematic QSAR study of dialkyl phenyl phosphates [1]. This retention index places it in a chromatographic region distinct from the dimethyl, diethyl, and diisopropyl homologues, which elute at substantially lower retention indices. This property enables unambiguous GC-based identification and quantification of the compound in mixtures of organophosphate triesters without requiring mass spectral deconvolution, provided a suitable internal standard is employed [1].

GC retention index
Class-level inference
Kovats RI = 2326 (OV-101)
Enables chromatographic resolution from shorter-chain homologues.
Non-polar column; QSAR dataset.
Analytical chemistry GC retention index QSAR

Triester-Selective Substrate: Excludes Signal from Generic Phosphatases That Hydrolyze pNPP Monoester

Unlike the widely used p-nitrophenyl phosphate (pNPP) monoester, which is hydrolyzed by both acid phosphatases (EC 3.1.3.2) and alkaline phosphatases (EC 3.1.3.1), the dibutyl p-nitrophenyl phosphate triester is exclusively a substrate for phosphotriesterases (EC 3.1.8.1) and is completely resistant to hydrolysis by generic phosphomonoesterases and phosphodiesterases [1][2]. The BRENDA enzyme database confirms that the aryldialkylphosphatase-catalyzed hydrolysis of this compound proceeds with a reported KM of 0.15 mM [3]. This strict triester specificity eliminates the need for phosphatase inhibitor cocktails when assaying phosphotriesterase activity in crude biological matrices such as serum, tissue homogenates, or environmental samples, where endogenous phosphatases are abundant.

Substrate selectivity
Class-level inference
EC 3.1.8.1 exclusive; KM 0.15 mM
Phosphotriesterase-specific readout; avoids phosphatase interference.
Resistant to acid/alkaline phosphatases.
Phosphatase assay Enzyme selectivity Phosphotriesterase

Validated Application Scenarios for Phosphoric Acid, Dibutyl p-Nitrophenyl Ester Based on Quantitative Differentiation Evidence


Phosphotriesterase Activity Screening in Crude Biological and Environmental Matrices

Use dibutyl p-nitrophenyl phosphate as a triester-specific chromogenic substrate to measure phosphotriesterase (PTE) activity in soil extracts, wastewater, serum, or tissue homogenates without interference from endogenous acid or alkaline phosphatases. The compound's resistance to monoesterase and diesterase hydrolysis [1][2] eliminates the need for phosphatase inhibitors commonly required when using pNPP, reducing assay complexity and cost. Detection of liberated 4-nitrophenol at 405 nm provides a direct colorimetric readout, with the high kcat/Km of 2.8 × 10³ M⁻¹s⁻¹ (for Pmi1525-type enzymes) [3] enabling sensitive detection even at low enzyme concentrations.

Substrate Profiling and Kinetic Fingerprinting of Novel Organophosphate-Degrading Enzymes

For laboratories characterizing newly discovered or engineered phosphotriesterases, dibutyl p-nitrophenyl phosphate serves as a diagnostic substrate to probe the hydrophobic subsite architecture of the enzyme active site. The divergent kinetic ranking observed between Pd-PTE (kcat = 570 s⁻¹) [4] and Pmi1525 (kcat/Km = 2.8 × 10³ M⁻¹s⁻¹) [3] demonstrates that the butyl chain length differentially interacts with active-site binding pockets, making this compound an essential component of any systematic substrate panel aimed at mapping structure-activity relationships across phosphotriesterase variants.

Gas Chromatographic Quantification of Organophosphate Triesters in Pesticide Metabolism Studies

Leverage the distinct Kovats retention index of 2326 (OV-101 column) [5] for unambiguous GC-FID or GC-MS quantification of dibutyl p-nitrophenyl phosphate in metabolic fate studies of organophosphate pesticides. The high RI value ensures baseline resolution from the more common diethyl (paraoxon) and dimethyl phosphate metabolites, enabling accurate quantitative tracking of this specific triester in complex sample matrices without the need for expensive isotopically labeled internal standards.

QM/MM Computational Benchmarking of Organophosphate Hydrolysis Mechanisms

The well-characterized energy landscape for Pd-PTE-catalyzed hydrolysis of dibutyl p-nitrophenyl phosphate (barriers of 5.2 and 1.6 kcal/mol) makes this compound an experimentally anchored benchmark system for validating new computational methods in enzyme mechanism studies. The availability of both kinetic data and detailed QM/MM trajectory data (including transition state geometries) allows computational chemists to calibrate their methods against a system where the leaving group is unambiguously 'good,' providing a reference point for investigating substrates with more challenging leaving groups or non-natural organophosphate scaffolds.

Application
Selection Property
Validation Focus
PTE screening in crude matrices
Triesterase-specific chromogenic substrate
Resistance to generic phosphatases; 405 nm detection
PTE substrate profiling & kinetic fingerprinting
Hydrophobic subsite probe (butyl chain)
Differential kinetics across PTE variants
GC quantification of organophosphate triesters
Distinct Kovats retention index
Chromatographic resolution from common metabolites
QM/MM computational benchmarking
Experimentally anchored energy landscape
Calibration against reported hydrolysis barriers
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